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Compound of Interest

Compound Name: JINJ-54717793

Cat. No.: B15618008

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacokinetic profile and oral
bioavailability of INJ-54717793, a novel, potent, and selective orexin-1 receptor (OX1R)
antagonist. The data presented herein is compiled from preclinical studies and is intended to
serve as a comprehensive resource for researchers and professionals in the field of drug
development.

In Vitro Profile

The in vitro characteristics of INJ-54717793 highlight its high affinity and selectivity for the
orexin-1 receptor, alongside favorable metabolic stability and permeability properties.

Receptor Binding and Functional Activity

JNJ-54717793 demonstrates high-affinity binding to both human and rat OX1R, with
substantial selectivity over the orexin-2 receptor (OX2R). This selectivity is a key attribute,
suggesting a reduced potential for off-target effects associated with OX2R modulation, such as
somnolence.[1][2][3] The binding affinity translates to potent functional antagonism, as
demonstrated in cell-based assays measuring changes in intracellular calcium.[2]

Table 1: In Vitro Receptor Binding Affinity and Functional Potency of INJ-54717793[2][4]
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. Binding Affinity Functional Potency
Receptor Species .
(PKi) (PKb)
OX1R Human 7.83 7.9
Rat 7.84 7.8
OX2R Human <6.15 <6.0

Note: A higher pKi or pKb value indicates stronger binding affinity or functional potency,

respectively.

ADME Profile

The in vitro absorption, distribution, metabolism, and excretion (ADME) profile of INJ-
54717793 has been characterized to predict its in vivo behavior.

Table 2: In Vitro ADME Data for INJ-54717793[1]
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Parameter Species Value

Microsomal Stability

) ] Human 0.53

(Extraction Ratio)
Rat 0.35
Dog 0.42
Mouse 0.38
Plasma Protein Binding (%

Human 23
Free)
Rat 20
Dog 22
Brain Tissue Binding (% Free) Rat 1.8
Caco-2 Permeability (A-B) 15
(10-6 cm/s) '
Caco-2 Efflux Ratio (B-A/A-B) - 1.4
hPXR Activation (% of Control) - 19

Preclinical Pharmacokinetics

Pharmacokinetic studies in multiple preclinical species have demonstrated that JINJ-54717793
possesses favorable drug-like properties, including good oral bioavailability and brain
penetration.[1][2]

Table 3: Pharmacokinetic Parameters of INJ-54717793 in Preclinical Species[1]
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. Dose CL Cmax AUC

Specie . Vss

(mg/kg Route (mL/mi (Likg) T%(h) (ng/mL (ng-h/ F (%)
s

) nikg) ) ) mL)
Mouse 1.0 v 26 2.5 11 - 640 -
5.0 PO - - 1.3 470 1200 38
Rat 1.0 v 12 2.1 2.0 - 1400 -
5.0 PO - - 2.5 1100 4800 69
Dog 0.5 v 3.4 2.2 7.5 - 2500 -
2.5 PO - - 8.0 2000 20000 64
Monkey 0.5 v 3.1 15 5.6 - 2700 -
2.5 PO - - 6.0 1200 9800 73

CL: Clearance; Vss: Volume of distribution at steady state; T%%: Half-life; Cmax: Maximum
plasma concentration; AUC: Area under the plasma concentration-time curve; F: Oral
bioavailability.

In Vivo Target Engagement

Oral administration of INJ-54717793 leads to significant and dose-dependent occupancy of
OX1R in the rat brain, confirming its ability to cross the blood-brain barrier and engage its
intended target.[2][4]

Ex vivo receptor occupancy studies showed that a 30 mg/kg oral dose in rats resulted in a
maximal OX1R occupancy of 87% at 15 minutes post-dose, which corresponded to a plasma
concentration of 3733 ng/mL.[2] The occupancy remained above 50% for at least 6 hours.[2]

Experimental Methodologies
In Vitro Receptor Binding Assays

The binding affinity of INJ-54717793 for human and rat OX1R and human OX2R was
determined through competitive radioligand binding assays.[2]
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» OX1R Binding: Membranes from cells expressing either human or rat OX1R were incubated
with the radioligand [3H]-SB-674042 and varying concentrations of JNJ-54717793.

» OX2R Binding: Membranes from cells expressing human OX2R were incubated with the
radioligand [*H]-EMPA and varying concentrations of INJ-54717793.

» Data Analysis: The concentration of INJ-54717793 that inhibited 50% of the radioligand
binding (IC50) was determined and converted to the inhibition constant (Ki) using the Cheng-
Prusoff equation.

In Vitro Functional Assays

The functional antagonist potency of INJ-54717793 was assessed by measuring its ability to
inhibit the increase in intracellular calcium induced by the orexin-A (OX-A) peptide in cells
expressing either human or rat OX1R.[2]

e Procedure: Cells were loaded with a calcium-sensitive dye and then stimulated with an EC80
concentration of OX-A in the presence of varying concentrations of INJ-54717793.

o Data Analysis: The concentration of INJ-54717793 that inhibited the OX-A response by 50%
was determined to calculate the functional potency (pKb).

In Vitro ADME Assays

e Microsomal Stability: The metabolic stability of INJ-54717793 was evaluated by incubating
the compound with liver microsomes from various species (human, rat, dog, mouse) and
measuring the decrease in the parent compound concentration over time.[1] The result is
reported as the extraction ratio.[1]

e Plasma and Brain Tissue Protein Binding: The extent of binding to plasma proteins and brain
tissue was determined using equilibrium dialysis.[1]

o Caco-2 Permeability: The intestinal permeability of INJ-54717793 was assessed using the
Caco-2 cell monolayer model.[1] The apparent permeability coefficient (Papp) was
determined in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions
to evaluate passive permeability and the potential for active efflux.[1]
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e hPXR Activation: The potential for induction of cytochrome P450 3A4 (CYP3A4) was
indirectly measured by assessing the activation of the human pregnane X receptor (hPXR).

[1]

Preclinical Pharmacokinetic Studies

Pharmacokinetic parameters were determined in mice, rats, dogs, and monkeys following
intravenous (1V) and oral (PO) administration.[1]

e Dosing: For IV administration, JNJ-54717793 was formulated as a solution. For PO
administration, it was also given as a solution.[1]

o Sample Collection: Blood samples were collected at various time points post-dosing.

e Analysis: Plasma concentrations of INJ-54717793 were determined using a validated
analytical method (e.g., LC-MS/MS).

o Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental
analysis.[2]

Ex Vivo Receptor Occupancy

The in vivo occupancy of OX1R in the brain was measured in rats following oral administration
of INJ-54717793.[2][4]

o Procedure: Rats were dosed orally with INJ-54717793. At specific time points, the animals
were euthanized, and their brains were removed and sectioned.

o Autoradiography: Brain sections, particularly the tenia tecta which has high OX1R
expression, were incubated with the radioligand [H]SB-674042.

o Data Analysis: The amount of radioligand binding in the brains of drug-treated animals was
compared to that in vehicle-treated animals to determine the percentage of receptor
occupancy.

Visualizations
Orexin Signaling Pathway
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The orexin system plays a crucial role in regulating arousal, wakefulness, and motivation.
Orexin peptides (Orexin-A and Orexin-B) are produced in the lateral hypothalamus and act on

two G-protein coupled receptors, OX1R and OX2R. JNJ-54717793 is a selective antagonist of
OX1R.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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